2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorobenzaldehyde with a thiazolo[3,2-a]pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The intermediate product is then reacted with 2-methoxyethyl chloroformate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzylidene moiety, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the thiazolo[3,2-a]pyrimidine core is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The dichlorobenzylidene moiety is known to enhance the biological activity of many compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of 2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substitution pattern and the presence of the thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
618072-18-7 |
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Molecular Formula |
C22H18Cl2N2O4S2 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H18Cl2N2O4S2/c1-12-18(21(28)30-8-7-29-2)19(16-4-3-9-31-16)26-20(27)17(32-22(26)25-12)10-13-5-6-14(23)11-15(13)24/h3-6,9-11,19H,7-8H2,1-2H3/b17-10- |
InChI Key |
MERMAXUVMQQBRY-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
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